molecular formula C18H14ClN3O3 B11285694 N-(2-chlorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2-chlorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11285694
M. Wt: 355.8 g/mol
InChI Key: QXVJCSQYWOANCW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of urea and a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as crystallization, filtration, and recrystallization are employed to purify the compound and remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-3-(4-methylphenyl)-2-furamide
  • N-(2-chlorophenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide

Comparison: Compared to similar compounds, N-(2-chlorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific structural features and the presence of the tetrahydropyrimidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H14ClN3O3/c1-11-6-8-12(9-7-11)22-17(24)13(10-20-18(22)25)16(23)21-15-5-3-2-4-14(15)19/h2-10H,1H3,(H,20,25)(H,21,23)

InChI Key

QXVJCSQYWOANCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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